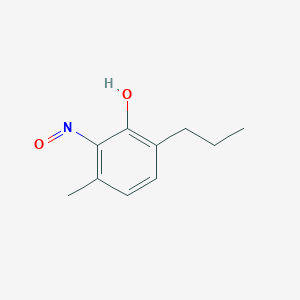![molecular formula C11H11NO4 B14275881 Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester CAS No. 165056-84-8](/img/structure/B14275881.png)
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety linked to a phenoxy group, which is further substituted with a hydroxymethyl group and a cyanomethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-(hydroxymethyl)phenoxyacetic acid with cyanomethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-(Hydroxymethyl)phenoxyacetic acid and cyanomethyl alcohol.
Oxidation: 4-(Carboxymethyl)phenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, its ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hydroxymethyl)phenoxyacetic acid: Similar structure but lacks the cyanomethyl ester group.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a phenoxyacetic acid structure but different substituents.
Mecoprop: Another phenoxyacetic acid derivative used as a herbicide.
Uniqueness
Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester is unique due to the presence of both a hydroxymethyl group and a cyanomethyl ester group on the phenoxyacetic acid backbone.
Eigenschaften
CAS-Nummer |
165056-84-8 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
cyanomethyl 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H11NO4/c12-5-6-15-11(14)8-16-10-3-1-9(7-13)2-4-10/h1-4,13H,6-8H2 |
InChI-Schlüssel |
UWZUZTMAKVEGIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)OCC(=O)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)

![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)


![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
